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molecular formula C9H8OS B8795010 3-Methyl-1-benzothiophen-7-OL CAS No. 3808-40-0

3-Methyl-1-benzothiophen-7-OL

Cat. No. B8795010
M. Wt: 164.23 g/mol
InChI Key: CCOSNPSCMBHESX-UHFFFAOYSA-N
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Patent
US04579865

Procedure details

Cyclohexyl bromide (32.6 g.) and 7-chloro-3-methylbenzo[b]thiophene (18.3 g.) in THF (400 ml) is added to a suspension of magnesium turnings (7.3 g.) in THF. The mixture is stirred for two hours and heated on a steam bath for two hours. The reaction is cooled and oxygen is bubbled in slowly for two hours. The mixture is stirred for 18 hours at room temperature and extracted with chloroform. The organic extract is extracted with 5% sodium hydroxide. The aqueous extract is acidified with concentrated hydrochloric acid and extracted with ethyl ether. The ether extract is dried (MgSO4) and concentrated to a solid.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
18.3 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(Br)CCCCC1.Cl[C:9]1[C:14]2[S:15][CH:16]=[C:17]([CH3:18])[C:13]=2[CH:12]=[CH:11][CH:10]=1.[Mg].C1C[O:23]CC1>>[OH:23][C:9]1[C:14]2[S:15][CH:16]=[C:17]([CH3:18])[C:13]=2[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
32.6 g
Type
reactant
Smiles
C1(CCCCC1)Br
Name
Quantity
18.3 g
Type
reactant
Smiles
ClC1=CC=CC2=C1SC=C2C
Name
Quantity
7.3 g
Type
reactant
Smiles
[Mg]
Name
Quantity
400 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated on a steam bath for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled
CUSTOM
Type
CUSTOM
Details
oxygen is bubbled in slowly for two hours
Duration
2 h
STIRRING
Type
STIRRING
Details
The mixture is stirred for 18 hours at room temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The organic extract
EXTRACTION
Type
EXTRACTION
Details
is extracted with 5% sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The aqueous extract
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=CC=CC2=C1SC=C2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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